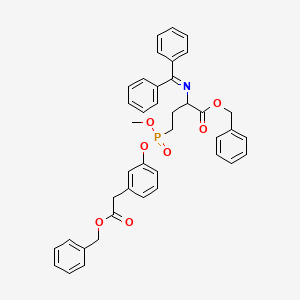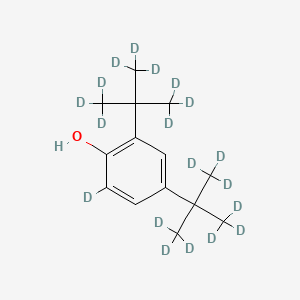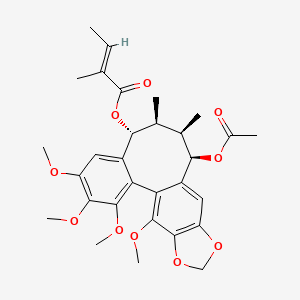
Ananolignan L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ananolignan L is a lignan with a dibenzocyclooctadiene skeleton, isolated from the plant Kadsura ananosma . Lignans are a group of natural products derived from the oxidative coupling of two C6–C3 units. They are known for their diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lignans, including ananolignan L, involves complex organic reactions. One common method is the oxidative coupling of phenylpropane units. Specific synthetic routes for this compound are not widely documented, but general lignan synthesis involves steps like diastereoselective reductions and acetylation .
Industrial Production Methods: Industrial production of lignans typically involves extraction from plant sources, followed by purification processes. For this compound, seeds of Kadsura ananosma are used, and the compound is extracted using solvents like aqueous acetone .
Analyse Des Réactions Chimiques
Types of Reactions: Ananolignan L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan structure.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Functional groups on the lignan can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
Ananolignan L has shown promising applications in various fields:
Chemistry: Used as a model compound for studying lignan synthesis and reactions.
Medicine: Potential use in developing treatments for oxidative stress-related conditions.
Industry: Could be used in the development of natural antioxidants and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of ananolignan L involves its interaction with molecular targets and pathways related to oxidative stress and neuroprotection. It acts as a neuroprotective agent by mitigating oxidative damage in neuronal cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of antioxidant defense mechanisms.
Comparaison Avec Des Composés Similaires
Ananolignan L is unique among lignans due to its specific dibenzocyclooctadiene structure. Similar compounds include:
Ananolignan F: Another lignan with neuroprotective properties.
Sesquilignans: Lignans with a different structural framework but similar biological activities.
Neolignans: Compounds derived from lignans with varied structures and functions.
Propriétés
Formule moléculaire |
C30H36O10 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10+/t15-,16+,24-,25-/m1/s1 |
Clé InChI |
HIGLJZHMTBHEQS-ULEIZWEFSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
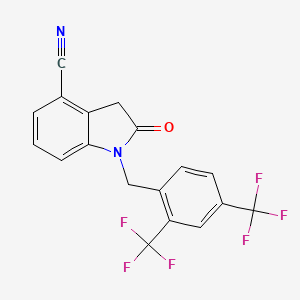
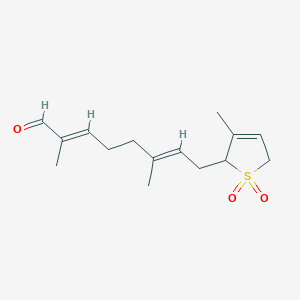
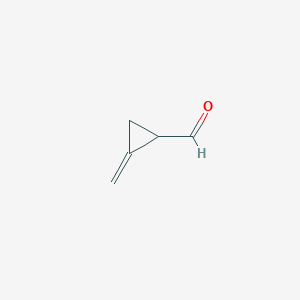
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
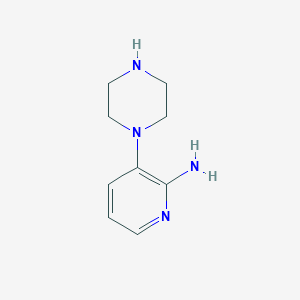
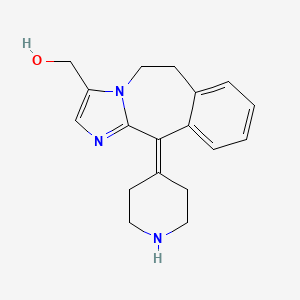
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)

